2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol
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Overview
Description
2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol is a chemical compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol This compound is characterized by the presence of a cyclobutanol ring substituted with a 5-fluoro-2-methylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoro-2-methylaniline with cyclobutanone under specific conditions to form the desired product. The reaction typically requires a catalyst and may involve steps such as reduction and purification to obtain a high-purity compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-Fluoro-2-methylphenyl)amino]methylcyclobutan-1-ol
- 2-[(5-Fluoro-2-methylphenyl)amino]ethan-1-ol
- 5-Fluoro-2-methylphenyl isocyanate
Uniqueness
2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol is unique due to its specific structural features, such as the cyclobutanol ring and the 5-fluoro-2-methylphenylamino group.
Properties
IUPAC Name |
2-(5-fluoro-2-methylanilino)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-7-2-3-8(12)6-10(7)13-9-4-5-11(9)14/h2-3,6,9,11,13-14H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQRYPIQQOMWKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC2CCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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